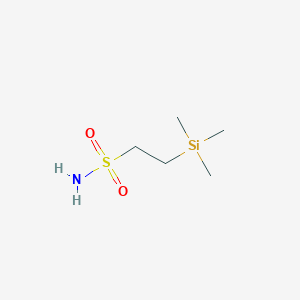

2-(Trimethylsilyl)ethanesulfonamide

説明

2-(Trimethylsilyl)ethanesulfonamide (CAS 125486-96-6, C₅H₁₅NO₂SSi) is a sulfonamide derivative characterized by a trimethylsilyl (TMS) group attached to an ethanesulfonamide backbone. This compound is widely used as a protecting group for amines in organic synthesis due to its unique reactivity and stability . The TMS group enhances nucleophilicity, facilitating reactions with electrophiles, while the sulfonamide moiety confers solubility in polar solvents like DMF and acetonitrile . Its stability under acidic conditions (e.g., TFA, 6M HCl) and selective cleavage via tetrabutylammonium fluoride (TBAF) make it valuable in multistep syntheses, such as in the production of (–)-oseltamivir .

特性

IUPAC Name |

2-trimethylsilylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZASHBBAFBWNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451665 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125486-96-6 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)ethanesulfonamide can be synthesized from 2-(Trimethylsilyl)ethanesulfonyl chloride. The typical preparation involves bubbling ammonia gas through a stirred solution of 2-(Trimethylsilyl)ethanesulfonyl chloride in dichloromethane at 0°C. This reaction proceeds with a good yield of around 70% .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced as a white solid with a melting point of 81-87°C .

化学反応の分析

Types of Reactions: 2-(Trimethylsilyl)ethanesulfonamide undergoes various chemical reactions, including:

Reduction: It can be reduced to form the corresponding amine.

Nucleophilic Addition: It participates in nucleophilic addition reactions.

Cycloadditions: It can undergo cycloaddition reactions to form cyclic compounds.

Aziridination: It can be used in aziridination reactions to form aziridines.

Common Reagents and Conditions:

Reduction: Commonly performed using reducing agents like lithium aluminum hydride.

Nucleophilic Addition: Typically involves nucleophiles such as organometallic reagents.

Cycloadditions: Often carried out under thermal or photochemical conditions.

Aziridination: Usually involves the use of aziridinating agents like iminoiodinanes.

Major Products:

Reduction: Produces the corresponding amine.

Nucleophilic Addition: Forms addition products with nucleophiles.

Cycloadditions: Results in the formation of cyclic compounds.

Aziridination: Yields aziridines.

科学的研究の応用

Organic Synthesis

2-(Trimethylsilyl)ethanesulfonamide serves as a protecting group for amines, enabling chemists to selectively modify other functional groups without affecting the amine functionality. The SES group can be easily removed under mild conditions using fluoride ions, making it advantageous for sequential synthetic steps.

| Application | Description |

|---|---|

| Protecting Group for Amines | Allows selective modification of other functional groups while preserving amine reactivity. |

| Introduction of Sulfonamide | Facilitates the introduction of sulfonamide groups into various organic compounds. |

Medicinal Chemistry

In drug development, this compound has been utilized in synthesizing biologically active compounds, including antibacterial agents and other therapeutic molecules. Its ability to introduce sulfonamide functionalities has made it a key player in designing new drugs.

Case Study: Antibacterial Activity

A study highlighted the use of SES-NH2 in synthesizing N-linked glycopeptides that exhibit significant antibacterial properties against multidrug-resistant strains. The compound was involved in the synthesis process that yielded thioglycosides with an 85% efficiency through iodosulfonamidation followed by thiolysis .

Material Science

The compound is also explored for its potential applications in materials science, particularly in creating polymer-supported reagents that enhance reaction efficiency and selectivity.

作用機序

The mechanism of action of 2-(Trimethylsilyl)ethanesulfonamide involves its role as a protecting group for amines. The compound forms a stable sulfonamide linkage with the amine, protecting it from unwanted reactions. The protecting group can be selectively removed using fluoride ions, which attack the silicon atom, leading to the release of the free amine and volatile by-products such as ethylene, fluorotrimethylsilane, and sulfur dioxide .

類似化合物との比較

Table 1: Key Structural Features and Reactivity of 2-(Trimethylsilyl)ethanesulfonamide and Analogues

Solubility and Stability

- Thermal Stability : The TMS group decomposes at >200°C, whereas sulfonate derivatives (e.g., sodium sulfonate salts) exhibit higher thermal resilience .

生物活性

2-(Trimethylsilyl)ethanesulfonamide, also known as SES-NH2, is a sulfonamide compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of SES-NH2, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C5H13N1O2S1Si1

- Molecular Weight : 177.31 g/mol

- CAS Number : 125486-96-6

The biological activity of SES-NH2 can be attributed to its ability to act as a sulfonamidation agent. It is known to interact with various molecular targets, including enzymes and receptors, which modulate biological processes. The compound serves as an ammonia surrogate in palladium-catalyzed amination reactions, facilitating the synthesis of complex organic molecules.

Key Mechanisms:

- Enzyme Inhibition : SES-NH2 has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.

- Targeting Receptors : The compound may interact with receptors that play roles in signaling pathways associated with cancer and other diseases.

Biological Activity

Research indicates that SES-NH2 exhibits several biological activities, including:

- Anticancer Properties : Studies have demonstrated that SES-NH2 can inhibit tumor growth by interfering with cancer cell proliferation mechanisms. For instance, it has been utilized in the synthesis of N-linked glycopeptides which are relevant in cancer biology .

- Neuroprotective Effects : Preliminary studies suggest that SES-NH2 may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases through modulation of neuroinflammatory pathways.

Case Study 1: Synthesis and Application

In a study conducted by Wang et al., SES-NH2 was used in the synthesis of an N-linked glycopeptide presenting the H-type 2 human blood group determinant. The iodosulfonamidation followed by thiolysis yielded a thioglycoside at room temperature with an impressive 85% yield . This demonstrates the compound's utility in bioconjugation strategies relevant for vaccine development.

Case Study 2: Antitumor Activity

A study highlighted the use of SES-NH2 in developing novel anticancer agents. The compound was incorporated into drug design protocols aimed at enhancing selectivity towards cancer cells while reducing toxicity to healthy cells. Results indicated promising cytotoxic effects against various cancer cell lines .

Data Table: Summary of Biological Activities

Q & A

Q. Can this compound serve as a protecting group for sulfonamides in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。